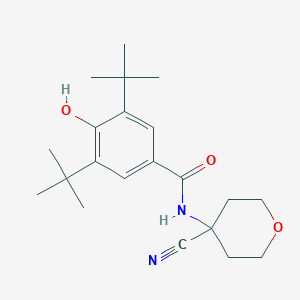![molecular formula C16H17N3S2 B2654146 N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 1423799-81-8](/img/structure/B2654146.png)
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a complex organic compound with unique structural elements. It incorporates a thiadiazole ring, which is known for its bioactive properties, along with an indane core, often found in pharmacologically active compounds. The propargyl group and methylsulfanyl functionality further add to its chemical intrigue, suggesting potential reactivity and versatility in scientific research.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbaldehyde from 1,3,4-thiadiazole. This involves reacting 1,3,4-thiadiazole with dimethyl sulfoxide in the presence of an appropriate catalyst to introduce the methylsulfanyl group.
Step 2: Formation of this compound through a condensation reaction. Here, the thiadiazole derivative is reacted with N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Industrial Production Methods: The industrial production would typically involve similar steps but optimized for scale, including continuous flow reactors for high efficiency and yield. Process optimization ensures minimal by-products and efficient purification stages.
Types of Reactions:
Oxidation: The propargyl group can undergo oxidation to form various oxides.
Reduction: The methylsulfanyl group can be reduced to thiol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the indane core.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂ in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing the sulfur moiety.
Substitution: Friedel-Crafts conditions using AlCl₃ as a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of the propargyl group.
Reduction Products: Thiol derivatives of the methylsulfanyl group.
Substitution Products: Substituted indane derivatives.
科学的研究の応用
This compound has diverse applications in multiple fields:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use as a bioactive molecule for enzyme inhibition studies due to its thiadiazole moiety.
Medicine: Investigated for antimicrobial, antifungal, and anticancer properties.
Industry: Application as a precursor in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The compound likely exerts its effects through interactions at molecular targets such as enzymes or receptors:
Molecular Targets: Enzymes with active sites that interact with sulfur or nitrogen-containing functional groups.
Pathways Involved: Potential inhibition of metabolic pathways in microorganisms or cancer cells, leading to their decreased viability.
類似化合物との比較
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine: Shares similar sulfur-containing heterocycle structure.
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine: Similar indane core and propargyl group, without the thiadiazole functionality.
This unique hybrid of structural motifs provides N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine with distinctive properties and potential in research and industry.
特性
IUPAC Name |
N-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S2/c1-3-10-19(11-15-17-18-16(20-2)21-15)14-9-8-12-6-4-5-7-13(12)14/h1,4-7,14H,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHQLMBWXVKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2654065.png)
![N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2654066.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B2654068.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide](/img/structure/B2654070.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)

![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)

![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)
![[1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B2654082.png)


